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molecular formula C8H4F2N2O4 B8668364 2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8668364
M. Wt: 230.12 g/mol
InChI Key: KRVUGHLPYRSCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551981B2

Procedure details

In a flask, 10% Pd/C (0.819 g, 0.769 mmol) was added. The flask was placed under vacuum and purged with N2 three times and then MeOH (25 mL) was added. To the flask was added a solution of 2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (5.90 g, 25.6 mmol, WO2008024634A1, Page 161, Intermediate C) in MeOH (20 mL). The mixture was then evacuated, purged with N2 and evacuated again. The mixture was placed under an atmosphere of H2 and stirred at rt for about 16 h. The mixture was placed under vacuum and purged with N2 three times. The mixture was filtered over a Celite Pad®, washed with MeOH (300 mL) and concentrated under reduced pressure to give 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.4 g, 66%); LC/MS (Table 2, Method c) Rt=1.42 min.; MS m/z: 201 (M+H)+.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.819 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:16])[O:7][C:6]2[CH:8]=[CH:9][C:10]([N+:12]([O-])=O)=[CH:11][C:5]=2[NH:4][C:3]1=[O:15]>CO.[Pd]>[NH2:12][C:10]1[CH:9]=[CH:8][C:6]2[O:7][C:2]([F:16])([F:1])[C:3](=[O:15])[NH:4][C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
FC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.819 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2 three times
ADDITION
Type
ADDITION
Details
MeOH (25 mL) was added
CUSTOM
Type
CUSTOM
Details
The mixture was then evacuated
CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
evacuated again
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a Celite Pad®
WASH
Type
WASH
Details
washed with MeOH (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC2=C(OC(C(N2)=O)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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